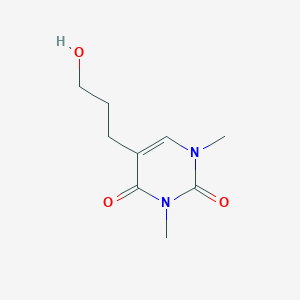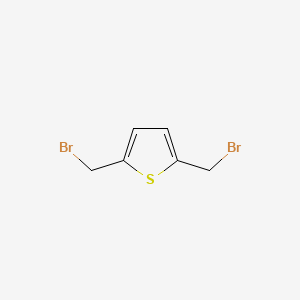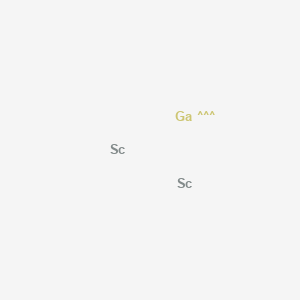
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with the molecular formula C7H10N2O3. It is known for its unique structure, which includes a pyrimidine ring substituted with a hydroxypropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 1,3-dimethyluracil with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, resulting in the formation of the hydroxypropyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxypropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.
科学的研究の応用
5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxypropyl group may play a role in binding to enzymes or receptors, influencing their activity. The pyrimidine ring can interact with nucleic acids or proteins, affecting cellular processes.
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of 5-(3-Hydroxypropyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
5-Hydroxypropyluracil: A similar compound with a hydroxypropyl group attached to the uracil ring.
5-Methyluracil: Another pyrimidine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
61081-50-3 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
5-(3-hydroxypropyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-10-6-7(4-3-5-12)8(13)11(2)9(10)14/h6,12H,3-5H2,1-2H3 |
InChIキー |
MGUSVKQVZBOJKT-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)N(C1=O)C)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)



![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)


